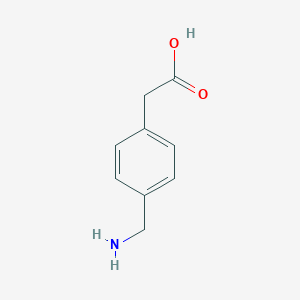

4-Aminomethylphenylacetic acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2-[4-(aminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363789 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-05-1 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminomethylphenylacetic Acid

Synthetic Pathways for 4-Aminomethylphenylacetic Acid

The synthesis of this compound, a significant compound in medicinal chemistry, can be achieved through various chemical strategies. These pathways range from classical approaches for constructing the phenylacetic acid framework to more modern, regioselective methods for introducing the aminomethyl group.

Classical Approaches for Phenylacetic Acid Synthesis

The foundational structure of this compound is phenylacetic acid. Classical methods for the synthesis of phenylacetic acid and its derivatives often serve as a starting point. One of the most established methods is the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org This reaction can be carried out using either acidic or alkaline conditions, with acid hydrolysis often being preferred for its smoother reaction profile. orgsyn.org The process typically involves heating benzyl cyanide with a mixture of water and sulfuric acid. orgsyn.org

Another classical route involves the carbonation of benzylmagnesium chloride, a Grignard reagent. orgsyn.org Additionally, the catalytic reduction of mandelic acid presents another viable pathway to phenylacetic acid. orgsyn.orgresearchgate.net A more recent development involves an iodide-catalyzed reduction of mandelic acids, which utilizes in-situ generated hydroiodic acid from catalytic sodium iodide with phosphorous acid as the stoichiometric reductant. researchgate.net The Hell-Volhard-Zelinsky (HVZ) halogenation is a classic method for the α-halogenation of carboxylic acids, which can then be further functionalized. rsc.org

A facile synthesis of phenylacetic acids from readily available aryl ketones has also been reported. tandfonline.com This method involves the use of trimethylsilyl (B98337) ether nitriles, which are prepared from the corresponding ketone, trimethylsilylcyanide, and a Lewis acid catalyst. tandfonline.com

Regioselective Aminomethylation Strategies for the Phenyl Ring

A key challenge in the synthesis of this compound is the regioselective introduction of the aminomethyl group onto the phenyl ring, specifically at the para-position. The Mannich reaction is a widely used method for the aminomethylation of phenols and other electron-rich aromatic compounds. clockss.orgresearchgate.net This reaction involves the condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.net

The regioselectivity of the Mannich reaction on phenolic compounds can be influenced by several factors, including the structure of the phenol (B47542) and the reaction conditions. clockss.org For instance, the aminomethylation of bicyclic phenols can show high regioselectivity, depending on the size and composition of the fused ring. clockss.org While many aminomethylations of phenols are ortho-selective, para-selective methods are crucial for the synthesis of the target compound. mdpi.com Recent advances have focused on developing catalytic systems to control the regioselectivity of C-H bond functionalization on free phenols. mdpi.comnih.gov

Synthesis from Precursors such as 2-Indanone (B58226) Derivatives

An alternative synthetic route to aminomethylphenylacetic acids involves the use of 2-indanone derivatives as precursors. google.comguidechem.com A reported method for the synthesis of o-aminomethylphenylacetic acid starts from 2-indanone, which is reacted with sodium azide (B81097) and sulfuric acid to form the corresponding lactam. google.com This lactam is then hydrolyzed, typically by refluxing in hydrochloric acid, to yield o-aminomethylphenylacetic acid hydrochloride. google.com This approach could potentially be adapted for the synthesis of the para-isomer, this compound, by starting with a suitably substituted indanone precursor. One published method describes the synthesis of o-aminomethylphenylacetic acid from indene, which is first converted to 2-indanone. The 2-indanone is then reacted with hydroxylamine (B1172632) hydrochloride to form an oxime, which undergoes rearrangement and hydrolysis to give the final product. guidechem.com

Synthesis from 4-Aminophenylacetic Acid Derivatives

The synthesis of this compound can also be approached by starting with a pre-existing 4-aminophenylacetic acid core and subsequently modifying it. A common strategy involves the protection of the amino group of 4-aminophenylacetic acid, for example, with a tert-butoxycarbonyl (Boc) group. The protected compound can then be subjected to further reactions.

A multi-step synthesis starting from benzyl cyanide has been described. google.com This process involves the nitration of benzyl cyanide to obtain 4-nitrophenylacetonitrile, followed by hydrolysis to 4-nitrophenylacetic acid. The nitro group is then reduced to an amino group using a catalyst such as skeletal nickel, yielding 4-aminophenylacetic acid. google.com This 4-aminophenylacetic acid can then serve as a precursor for derivatization to introduce the methyl group on the amine.

Exploration of Stereoselective Synthetic Routes

The development of stereoselective synthetic routes is of great interest in medicinal chemistry, as different enantiomers of a chiral drug can have distinct pharmacological activities. While this compound itself is not chiral, derivatives can be. The stereoselective synthesis of unnatural α-amino acids has been achieved through methods like photoredox catalysis. chemrxiv.orgrsc.org These methods often involve the addition of radicals to chiral imines. For instance, a protocol using a chiral glyoxylate-derived sulfinyl imine and a visible-light-promoted photoredox catalyst allows for the stereoselective synthesis of various α-amino acids from carboxylic acids. chemrxiv.org Such strategies could potentially be adapted for the synthesis of chiral derivatives of this compound.

Derivatization of this compound

This compound is a versatile building block that can be derivatized at both the amino and carboxylic acid functionalities to generate a diverse range of compounds with potential therapeutic applications. chemimpex.comnih.gov

The amino group is commonly protected during synthetic sequences, for example, with the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis. chemimpex.com The carboxylic acid group can be converted into esters, amides, and other derivatives. For instance, ester derivatives of related aminomethylphenylacetic acids have been synthesized and evaluated for antiarrhythmic activity. acs.org

Derivatization of the carboxylic acid of related phenylacetic acids with N-(4-aminophenyl)piperidine has been shown to improve their detection in analytical methods like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov The amino group of amino acids is often derivatized prior to analysis by gas chromatography-mass spectrometry (GC-MS) to increase volatility. sigmaaldrich.com Common derivatization reagents include o-phthalaldehyde (B127526) (OPA) for HPLC analysis. jasco-global.com

Furthermore, the core structure of this compound has been used as a scaffold in drug discovery. For example, it was identified as a γ-secretase modulator, and subsequent derivatization led to analogs with improved pharmacological profiles. nih.gov

Below is an interactive table summarizing various derivatization strategies for aminophenylacetic acids and related compounds.

| Functional Group | Reagent/Method | Product | Application | Reference |

| Amino Group | Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fmoc-protected amino acid | Peptide synthesis | chemimpex.com |

| Amino Group | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected amino acid | Synthetic intermediate | |

| Carboxylic Acid | Various alcohols/phenols | Esters | Prodrugs, antiarrhythmic agents | acs.org |

| Carboxylic Acid | Thionyl chloride, then amines | Amides | Bioactive compounds | researchgate.netsrce.hr |

| Carboxylic Acid | N-(4-aminophenyl)piperidine | Amide derivative | Improved analytical detection | nih.gov |

| Both | Various | γ-secretase modulators | Drug discovery | nih.gov |

Modification of the Amino Group for Bioconjugation and Peptide Synthesis

Fmoc Protection Strategies for Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). chemimpex.comaltabioscience.com This method is favored for its mild reaction conditions compared to the traditional Boc/Benzyl approach. altabioscience.com The Fmoc group is stable to acidic conditions but is readily removed by a base, typically a solution of piperidine. iris-biotech.de This orthogonality allows for the selective deprotection of the N-terminal amino group while side-chain protecting groups, often acid-labile, remain intact. altabioscience.comiris-biotech.de

The use of Fmoc-4-aminomethylphenylacetic acid in SPPS allows for the incorporation of this non-natural amino acid into peptide chains. chemimpex.comepo.org This is particularly valuable for creating peptide-based therapeutics, where the introduction of such building blocks can enhance stability and bioavailability. chemimpex.com The Fmoc protection strategy is also compatible with the synthesis of peptides containing post-translational modifications. altabioscience.com

The general cycle of Fmoc-SPPS involves:

Coupling of the Fmoc-protected amino acid to a solid support. researchgate.net

Removal of the Fmoc group with a base to liberate the free amine. researchgate.net

Coupling of the next Fmoc-protected amino acid to the growing peptide chain. researchgate.net This cycle is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin and any side-chain protecting groups are removed. iris-biotech.de

Boc Protection Strategies for Amine Functionality

The tert-butyloxycarbonyl (Boc) group is another common amine protecting group. chemimpex.com It is stable to most nucleophiles and bases, making it compatible with base-labile protecting groups in an orthogonal protection strategy. organic-chemistry.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org

4-Boc-aminomethylphenylacetic acid is a versatile intermediate in pharmaceutical and chemical research. chemimpex.com The Boc protecting group enhances its stability and controls its reactivity, making it suitable for various synthetic applications, including peptide synthesis and drug design. chemimpex.com The removal of the Boc group is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). iris-biotech.de

| Protecting Group | Introduction Reagent | Cleavage Condition |

| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine) |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA) |

Formation of Amide and Peptide Bonds

The formation of an amide bond, also known as a peptide bond in the context of proteins, is a fundamental reaction in organic chemistry and biology. researchgate.netwikipedia.org It involves the coupling of a carboxylic acid with an amine. researchgate.net In the case of this compound, either the amino group or the carboxylic acid group can participate in this reaction, depending on the desired product.

When the amino group of this compound reacts, it forms an amide bond with a carboxylic acid. This is a key step in its incorporation into peptide chains or other molecular architectures. googleapis.com To facilitate this reaction, the carboxylic acid partner is typically activated using a coupling reagent. researchgate.net

Conversely, the carboxylic acid moiety of this compound can be activated and reacted with an amine to form an amide. This is common in the synthesis of various derivatives and complex molecules. A variety of coupling reagents have been developed to promote efficient amide bond formation with high yields and minimal side reactions. organic-chemistry.org An environmentally friendly method for amide and peptide bond formation has been developed using the uronium salt COMU as a coupling reagent in an aqueous micellar medium. organic-chemistry.org This approach offers high yields, a broad substrate scope, and negligible racemization. organic-chemistry.org

Esterification and Other Carboxylic Acid Derivatizations

The carboxylic acid group of this compound can be converted into various derivatives, with esters being one of the most common. The Fischer esterification is a classic method for converting a carboxylic acid to an ester using an acid catalyst and an excess of an alcohol. masterorganicchemistry.comyoutube.com This is an equilibrium reaction, and to drive it towards the ester product, a large excess of the alcohol is often used, and any water formed is removed. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. pearson.comyoutube.com

This transformation is valuable for modifying the properties of this compound, such as its solubility or reactivity in subsequent synthetic steps. Esters can also serve as protecting groups for the carboxylic acid functionality.

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group (after activation), makes it a valuable building block for the synthesis of complex molecules.

Researchers have incorporated this compound into peptidomimetics, which are molecules that mimic the structure and function of peptides. For instance, it has been used in the design of inhibitors for enzymes like furin. nih.gov In one study, 3- or this compound was coupled to a peptide segment to create novel inhibitors. nih.gov

Furthermore, this compound derivatives have been used to create photoswitchable peptides. By incorporating a photoisomerizable non-natural amino acid, the structure and activity of the resulting peptide can be controlled by light. scholaris.ca This has potential applications in developing photo-controlled DNA transcription factors. scholaris.ca The ability to introduce lactam bridges using building blocks like Dap(AMPA), where AMPA is 4-(aminomethyl)phenylacetic acid, allows for the stabilization of specific secondary structures, such as α-helical turns, in peptides. marioschubert.ch

Synthesis of Heterocyclic Compounds Bearing 4-Aminophenylacetic Acid Moieties

While the direct use of this compound in the synthesis of heterocyclic compounds is not extensively documented in the provided context, the principles of heterocyclic synthesis can be applied to its derivatives. Heterocyclic compounds are cyclic structures containing at least one heteroatom (e.g., N, S, O) and are of great importance in medicinal chemistry. researchgate.net

Fluorination and Other Halogenation Strategies

The introduction of halogen atoms, particularly fluorine, into the structure of this compound can significantly alter its physicochemical and biological properties. Halogenation can be directed towards the aromatic ring or the acetic acid side chain, with each position offering unique synthetic challenges and opportunities.

Aromatic Halogenation:

Electrophilic aromatic substitution is the most common method for introducing halogens onto the phenyl ring of this compound. The directing effects of the existing substituents (the aminomethyl and acetic acid groups) play a crucial role in determining the regioselectivity of the reaction. The aminomethyl group is an activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director. The outcome of halogenation will depend on the reaction conditions and the specific halogenating agent used.

For fluorination , electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4) are often employed due to their relative safety and ease of handling compared to elemental fluorine. nih.gov The reaction would likely proceed in a polar aprotic solvent to facilitate the dissolution of the starting material and the reagent.

Table 1: Potential Electrophilic Halogenating Agents for Aromatic Substitution

| Halogen | Reagent | Typical Conditions |

| Fluorine | Selectfluor® | Polar aprotic solvent (e.g., acetonitrile) |

| Chlorine | N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., trifluoroacetic acid) |

| Bromine | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or acid catalyst |

| Iodine | N-Iodosuccinimide (NIS) | Strong acid catalyst (e.g., triflic acid) |

Side-Chain Halogenation:

Halogenation of the α-position of the acetic acid moiety can be achieved under different conditions. For instance, α-bromination can be accomplished using bromine in an acidic solvent like acetic acid. This reaction proceeds through an enol intermediate.

Halogenation of the Aminomethyl Group:

Direct halogenation of the aminomethyl group is less common and generally requires specific reagents to avoid side reactions.

Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanisms and kinetics is paramount for optimizing the synthesis of this compound, leading to higher yields, improved purity, and more efficient processes.

Investigation of Catalytic Systems for Optimized Yields

The synthesis of this compound can be approached through various catalytic methods. A common retrosynthetic analysis would suggest starting from 4-cyanobenzyl cyanide or a related precursor. The conversion of the nitrile groups to the amine and carboxylic acid functionalities often involves catalytic hydrogenation and hydrolysis, respectively.

Catalytic Hydrogenation:

The reduction of the nitrile in a precursor like 4-cyanobenzyl cyanide to the aminomethyl group is typically achieved through catalytic hydrogenation.

Table 2: Catalytic Systems for Nitrile Reduction

| Catalyst | Support | Typical Conditions | Advantages |

| Palladium | Carbon (Pd/C) | H₂ gas, various solvents | Widely used, efficient |

| Rhodium | Alumina (Rh/Al₂O₃) | H₂ gas, acidic or basic media | High activity |

| Raney Nickel | - | H₂ gas, ethanol (B145695)/ammonia (B1221849) | Cost-effective |

The choice of catalyst and reaction conditions (temperature, pressure, solvent) significantly impacts the reaction rate and selectivity, minimizing the formation of byproducts such as secondary amines. Kinetic studies, often monitored by techniques like HPLC, can help in understanding the reaction progress and optimizing these parameters. mt.com

Hydrolysis of the Nitrile:

The hydrolysis of the second nitrile group to the carboxylic acid can be catalyzed by either acids or bases. However, for optimizing yields and minimizing harsh conditions, enzymatic catalysis presents a green and highly selective alternative. Nitrilase enzymes can directly convert nitriles to carboxylic acids in aqueous media under mild conditions.

Cross-Coupling Reactions:

Modern synthetic strategies could also involve palladium-catalyzed cross-coupling reactions to construct the carbon skeleton. For example, a Suzuki-Miyaura coupling could be envisioned between a protected aminomethylphenylboronic acid derivative and a haloacetic acid ester, followed by deprotection. The efficiency of such a process would heavily rely on the choice of the palladium catalyst, ligands, and base.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, equilibria, and the stability of reactants, intermediates, and products. wikipedia.org

Influence on Solubility and Mass Transfer:

The zwitterionic nature of this compound (possessing both an acidic and a basic group) dictates its solubility. It is generally soluble in aqueous solutions at appropriate pH values but has limited solubility in many organic solvents. In catalytic reactions, the choice of solvent must ensure sufficient solubility of both the substrate and the catalyst to facilitate efficient mass transfer and reaction rates.

Effect on Reaction Kinetics:

The polarity of the solvent can significantly affect the kinetics of the synthesis. For instance, in the catalytic hydrogenation of a nitrile precursor, a polar protic solvent like ethanol or methanol (B129727) is often used. The solvent can stabilize charged intermediates and transition states, thereby accelerating the reaction.

Table 3: Solvent Properties and Their Potential Impact on Synthesis

| Solvent Property | Effect on Reaction | Example |

| Polarity | Influences reaction rates by stabilizing charged species. | Polar solvents can accelerate SN2 reactions with charged nucleophiles. |

| Proticity | Can participate in hydrogen bonding, stabilizing intermediates or acting as a proton source/sink. | Protic solvents can solvate and stabilize both cations and anions. |

| Dielectric Constant | Affects the dissociation of ionic species and the interaction between charged reactants. | High dielectric constant solvents favor reactions involving charge separation. |

In multi-step syntheses, a careful selection of solvents for each step is crucial. For example, a less polar solvent might be preferred for an initial protection step, while a highly polar or aqueous solvent system would be necessary for a subsequent hydrolysis or deprotection step. The use of biphasic systems or phase-transfer catalysts can also be employed to bring reactants in different phases together, enhancing reaction efficiency.

Advanced Applications in Peptide and Biopolymer Chemistry

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the methodical construction of peptide chains on a solid support. beilstein-journals.org Within this framework, 4-Aminomethylphenylacetic acid serves as a specialized building block, offering distinct advantages in the synthesis of complex and structurally constrained peptides.

In SPPS, this compound is typically used in its N-Fmoc protected form (Fmoc-4-aminomethylphenylacetic acid). The fluorenylmethoxycarbonyl (Fmoc) group temporarily blocks the amine, allowing the compound's carboxylic acid moiety to be coupled to the free amine of a resin-bound peptide chain. chemimpex.com This process integrates the rigid phenylacetic acid structure into the peptide sequence.

Once coupled, the Fmoc protecting group is removed under mild basic conditions, typically with piperidine, exposing the aminomethyl group for the subsequent addition of the next amino acid in the sequence. chemimpex.comsigmaaldrich.com This cycle of coupling and deprotection is the basis of Fmoc/t-Bu SPPS. beilstein-journals.org The well-defined structure of Fmoc-4-aminomethylphenylacetic acid allows for efficient and reliable coupling reactions, making it a preferred choice for researchers aiming to construct complex peptide sequences with non-natural linkers or spacers. chemimpex.com In some applications, it is used to elongate a peptide side chain prior to intramolecular cyclization on the solid support. researchgate.net

The incorporation of this compound into a peptide sequence can significantly influence the final molecule's physicochemical properties.

Stability : The rigid benzene (B151609) ring introduces a conformational constraint, which can enhance the structural stability of the peptide. chemimpex.com This is particularly evident when the compound is used to form cross-links or bridges, which lock the peptide into a more defined and often more stable three-dimensional shape. nih.gov This increased stability can make the resulting peptides more resistant to enzymatic degradation.

A significant application of this compound is in the creation of side-chain lactam-bridged peptides to enforce specific secondary structures, particularly α-helices. nih.gov A lactam bridge is an amide bond formed between the side chains of two different amino acid residues within the same peptide. sb-peptide.com

In one notable study, 4-(aminomethyl)phenylacetic acid (AMPA) was used as a semirigid linker to bridge the side chains of residues separated by two turns of an α-helix (i.e., at positions i and i+7). nih.govmarioschubert.ch Specifically, the research demonstrated a highly effective bridge formed by linking the side-chain functional group of a (S)-2,3-diaminopropionic acid (Dap) residue at one position to an aspartic acid (Asp) residue seven positions later via the AMPA linker. nih.gov This Dap(AMPA)-Asp bridge was synthesized using standard solid-phase methods and was found to be exceptionally effective at stabilizing the α-helical conformation of a 14-residue model peptide. nih.gov The stabilization energy provided by this single bridge was estimated to be around 1 kcal/mol, comparable to the effect of two separate, more traditional (i, i+4) lactam bridges. nih.gov

Bioconjugation Strategies Employing this compound

Bioconjugation is the covalent linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined or novel properties. nih.gov The distinct, reactive functional groups at either end of this compound make it an effective tool for bioconjugation strategies, particularly in creating targeted systems and advanced functional materials. chemimpex.com

The amino and carboxyl groups of this compound serve as chemical handles for covalent attachment. inflibnet.ac.inresearchgate.net A common strategy involves first incorporating the molecule into a peptide via SPPS, as described previously. The free terminal group—often the aminomethyl group—can then be used to form a stable covalent bond, typically an amide bond, with a carboxylic acid group on another molecule. chemimpex.com

This approach is essential for creating targeted drug delivery systems. chemimpex.com For example, a peptide therapeutic synthesized with an N-terminal this compound can be covalently linked to a targeting ligand (e.g., an antibody fragment or a small molecule that binds to specific cell surface receptors). This conjugation directs the peptide to a desired tissue or cell type, enhancing its efficacy and potentially reducing off-target effects. The reaction can be facilitated by standard coupling agents like carbodiimides (e.g., EDC) often in the presence of N-hydroxysuccinimide (NHS) to form a more stable reactive intermediate. scielo.brbangslabs.com

A sophisticated application of this compound is in the fabrication of advanced, stimuli-responsive nanomaterials. Researchers have developed dual-reactive nanogels where the properties of the core and the shell can be adjusted independently using orthogonal chemistry. rsc.orgrsc.org

In this system, precursor nanogel particles are first synthesized through emulsion copolymerization of pentafluorophenyl methacrylate (B99206) (PFPMA), which contains a highly reactive ester group. rsc.orgrsc.org In a subsequent step, the interior of these nanogels is functionalized by reacting the PFP esters with amine-containing molecules. By using this compound (AMPAA) in this step, its carboxylic acid group is introduced throughout the nanogel's core, rendering the network anionic and pH-sensitive. rsc.orgnih.gov

The "dual-reactive" and "orthogonal" nature of this platform comes from the ability to modify the nanogel shell using a completely different and non-interfering chemical reaction. rsc.org For instance, the surfactant used to create the initial particles can contain an alkyne group. This allows the shell to be functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," without affecting the AMPAA-modified core. rsc.orgrsc.org This strategy enables the creation of highly functional nanocarriers with, for example, a pH-responsive core for drug loading and a shell decorated with targeting ligands for specific biological interactions. nih.govresearchgate.net

The table below summarizes different nanogel formulations developed using this strategy, highlighting the role of AMPAA in creating anionic, pH-responsive particles.

| Nanogel Designation | Core Functional Groups | Resulting Core Property | Hydrophobic Moiety (mol-%) | Reference |

|---|---|---|---|---|

| AMPAA CHOLA-20 | This compound (AMPAA) | Anionic / pH-responsive | Cholesterol (20%) | rsc.org |

| HIS CHOLA-20 | Histamine (HIS) | Cationic / pH-responsive | Cholesterol (20%) | rsc.org |

| PHPMA CHOLA-20 | 2-Hydroxypropylamine (HPA) | Neutral / Hydrophilic | Cholesterol (20%) | rsc.org |

| AMPAA | This compound (AMPAA) | Anionic / Hydrophilic | None (0%) | rsc.org |

Design of Noncanonical Polypeptide Secondary Structures

The quest to expand the structural diversity of polypeptides beyond the canonical alpha-helices and beta-sheets found in nature has led chemists to explore unnatural amino acids. These non-proteinogenic building blocks, including isomers of aminomethylphenylacetic acid, introduce unique conformational constraints that can direct the folding of a peptide chain into novel, stable secondary structures. worldscientific.comacs.org

Investigation of ortho(aminomethyl)phenylacetic acid (AMPA) as a δ-Amino Acid

A key area of investigation focuses on ortho(aminomethyl)phenylacetic acid (AMPA), a structural isomer of the titular compound, which functions as a noncanonical δ-amino acid. acs.orgnih.gov AMPA is an achiral, aromatic amino acid featuring a highly constrained backbone. This rigidity stems from the connection of its Cα and Cδ backbone atoms to the ortho positions of the phenyl ring, which enforces an unusual cis-constrained peptide bond conformation (θ₂ = 0°). acs.orgnih.gov

In a notable example, researchers have utilized AMPA in a repeating δ/α dipeptide sequence with L-Proline (AMPA–l-Pro). nih.gov This design, termed DPR2, results in the formation of a stable, right-handed 13-helix characterized by i, i+3 hydrogen bonds. acs.orgnih.gov The kinked backbone structure induced by the AMPA residue, combined with stabilizing CH−π interactions, leads to a distinct helical structure with a smaller radius and longer pitch compared to other predicted helices. nih.gov This work demonstrates the value of using sterically constrained building blocks like AMPA to create unique, ordered polypeptide structures. nih.govrecercat.cat

| Feature | Description |

| Compound | ortho(aminomethyl)phenylacetic acid (AMPA) |

| Classification | Noncanonical δ-Amino Acid |

| Key Structural Feature | cis-constrained backbone conformation (θ₂ = 0°) due to ortho-substitution. acs.orgnih.gov |

| Resulting Secondary Structure | Forms a 13-helix in a repeating dipeptide sequence with L-Proline (DPR2). nih.gov |

| Stabilizing Interactions | i, i+3 hydrogen bonding; CH−π interactions. acs.orgnih.gov |

Conformational Analysis of Peptides Incorporating this compound

The para-substituted isomer, this compound, has been employed as a semi-rigid linker to enforce specific conformations in synthetic peptides. nih.gov Its defined geometry is particularly useful for creating long-range bridges between side chains, effectively stabilizing desired secondary structures like α-helices. nih.gov

In one study, this compound (referred to as AMPA in the study) was used to create a covalent bridge between the side chains of a (S)-2,3-diaminopropionic acid (Dap) residue at position i and an aspartic acid residue at position i+7 in a 14-residue model peptide. nih.gov The conformational properties of the resulting bridged peptide were analyzed using circular dichroism (CD) spectropolarimetry. The results showed that this bridge was highly effective at stabilizing the α-helical conformation, with a stabilizing energy estimated to be around 1 kcal/mol. nih.gov This efficacy was comparable to that of two separate Lys(i), Asp(i+4) lactam bridges within the same peptide sequence, highlighting the utility of this compound as a potent conformational constraint in peptide design. nih.gov

| Peptide Design | Linker/Bridge | Analytical Method | Key Finding |

| 14-residue model peptide | Dap³(AMPA), Asp¹⁰ bridge | Circular Dichroism (CD) | The bridge effectively stabilizes an α-helical conformation. nih.gov |

| 14-residue model peptide | Two Lys(i), Asp(i+4) lactam bridges | Circular Dichroism (CD) | Stabilization effect is comparable to the AMPA bridge. nih.gov |

Beta-Turn Mimics and Cyclic Peptide Analogues

Beta-turns are crucial secondary structure motifs that redirect the polypeptide chain, enabling the formation of compact, globular protein structures. nih.goviiitd.edu.in The introduction of conformationally constrained residues is a widely used strategy to mimic or induce these turns. worldscientific.comnih.gov Cyclic peptides, which often incorporate turn structures, benefit from increased structural rigidity and metabolic stability compared to their linear counterparts. biochempeg.commdpi.com

While direct incorporation of this compound as a simple turn-inducer is less documented, its derivatives and isomers are central to this area of research. For instance, ortho-aminomethylphenylacetic acid has been derivatized to create mimics of the cis peptide bond, a key feature of certain types of β-turns. worldscientific.com

Furthermore, related aromatic linkers like 4-aminobenzoic acid (Abz) have been used in combination with other amino acids to create cyclic peptides that mimic the receptor-binding loops of proteins. nih.gov In these designs, the rigid linker helps to correctly orient the side chains of other residues that are critical for biological activity. nih.gov The general principle involves using a rigid scaffold to reduce the conformational flexibility of a peptide, thereby pre-organizing it into a bioactive shape that often includes a β-turn-like fold. biomolther.org This approach of using constrained aromatic linkers is fundamental to converting peptides into more drug-like molecules. worldscientific.combiochempeg.com

Pharmacological and Biological Research Applications

γ-Secretase Modulation for Neurodegenerative Disorders

The modulation of γ-secretase activity is a key therapeutic strategy being investigated for Alzheimer's disease. This is due to the enzyme's role in the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain, a hallmark of the disease. cell-stress.comfrontiersin.org 4-Aminomethylphenylacetic acid has emerged as a significant molecule in this area of research.

Through a scaffold design approach that originated from nonsteroidal anti-inflammatory drugs (NSAIDs)-type carboxylic acid γ-secretase modulators (GSMs), this compound was identified as a compound with a desirable γ-secretase modulation profile. berkeley.edunih.gov This discovery positioned it as a foundational structure for the development of novel GSMs. tandfonline.comcancer.gov Unlike γ-secretase inhibitors which block the enzyme's activity altogether, GSMs subtly alter its function, leading to a decrease in the production of the more toxic Aβ42 peptide in favor of shorter, less aggregation-prone Aβ species. nih.gov

The primary mechanism of action of this compound and its analogues as GSMs is the modulation of amyloid-β peptide production. nih.govnih.gov γ-Secretase cleaves the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths. cell-stress.commdpi.com The longer form, Aβ42, is particularly prone to aggregation and is considered a key initiator of Alzheimer's pathology. cell-stress.com GSMs like the derivatives of this compound shift the cleavage pattern of γ-secretase, resulting in a significant reduction of Aβ42 levels. berkeley.edunih.gov This is accompanied by a concurrent increase or no change in the levels of shorter, less harmful Aβ peptides such as Aβ38 and Aβ40. nih.gov

Table 1: Impact of this compound Analogues on Aβ Peptide Production

| Compound | Effect on Aβ42 | Effect on Aβ38/Aβ40 | Reference |

| This compound | Reduction | Shift in ratio | berkeley.edu, nih.gov |

| Analogue 6q | Significant Reduction | Not specified | nih.gov, cancer.gov |

This table is interactive. Click on the headers to sort the data.

A critical factor for any potential neurodegenerative disease therapeutic is its ability to cross the blood-brain barrier (BBB) and exert its effect within the central nervous system. nih.govnih.gov Phenylacetic acids generally have difficulty crossing the blood-CSF barrier. nih.gov However, optimization of the this compound scaffold led to the discovery of a novel chemical series, represented by compound 6b, with enhanced brain penetration. berkeley.edunih.gov Further development yielded analogue 6q, which not only had an improved pharmacological profile but was also orally active. nih.govcancer.govportico.org The pharmacodynamics of these compounds demonstrated a significant reduction in brain Aβ42 levels following oral administration in animal models. berkeley.edunih.gov

The therapeutic potential of this compound analogues has been evaluated in preclinical animal models of Alzheimer's disease. berkeley.edunih.gov These models are designed to mimic key aspects of the human disease, including the overproduction and deposition of Aβ peptides. csu.edu.au In these studies, oral administration of the optimized analogue 6q led to a significant reduction in brain Aβ42 levels in both mice and rats. berkeley.edunih.govcancer.gov These findings from preclinical models provide crucial in vivo validation of the therapeutic concept of using this compound-based GSMs for Alzheimer's disease. nih.gov

Antimicrobial Activity of Derivatives

Derivatives of 4-aminophenylacetic acid have been synthesized and investigated for their antimicrobial properties. nih.gov One study involved the condensation of 4-aminophenylacetic acid with phthalic anhydride (B1165640) to create a key intermediate, which was then used to synthesize a series of derivative compounds. nih.gov The antimicrobial activities of these synthesized compounds were then evaluated. nih.gov Some of the derivatives of 4-aminophenylacetic acid have shown promising results in these antimicrobial studies. nih.gov Additionally, derivatives of o-aminomethylphenylacetic acid have been used to create cephalosporins with notable antibacterial activity against both gram-positive and gram-negative organisms. nih.gov

Synthesis and Characterization of Antimicrobial Derivatives

Researchers have successfully synthesized and characterized a series of antimicrobial derivatives utilizing 4-aminophenylacetic acid, a closely related precursor. In one study, 4-aminophenylacetic acid was condensed with phthalic anhydride to form (dioxoisoindolin-2-yl)phenylacetic acid. This key intermediate was then further reacted to produce a range of amide and other derivatives. The structures of these newly synthesized compounds were confirmed using various analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. chemicalbook.comnih.gov

Evaluation against Gram-Positive and Gram-Negative Bacteria

The antimicrobial potential of these synthesized derivatives of 4-aminophenylacetic acid has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. chemicalbook.com Studies have shown that some of these compounds exhibit promising inhibitory activity against various bacterial strains. For instance, certain derivatives displayed notable efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. google.com The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, have been determined for these derivatives, providing a quantitative measure of their antibacterial potency. google.com

| Derivative Type | Test Organism | Activity | Reference |

| Amide derivatives of 4-aminophenylacetic acid | Gram-positive bacteria | Promising | chemicalbook.com |

| Amide derivatives of 4-aminophenylacetic acid | Gram-negative bacteria | Promising | chemicalbook.com |

| Ocotillol-type derivatives | S. aureus | Good (MIC: 1-8 µg/mL) | google.com |

| Ocotillol-type derivatives | B. subtilis | Good (MIC: 2-8 µg/mL) | google.com |

| Ocotillol-type derivatives | E. coli | Effective (MIC: 4-32 µg/mL) | google.com |

| Ocotillol-type derivatives | P. aeruginosa | Effective (MIC: 16-128 µg/mL) | google.com |

Antifungal Properties of Related Compounds

While direct studies on the antifungal properties of this compound derivatives are limited, research into related compounds suggests potential in this area. For example, derivatives of 4-aminophenylacetic acid have been noted to have effects on fungi. chemicalbook.com The broader class of compounds containing the phenylacetic acid moiety has been investigated for antifungal activity. The exploration of various derivatives of this compound could therefore be a promising avenue for the discovery of novel antifungal agents.

Drug Development and Therapeutic Potential

The structural characteristics of this compound make it a valuable component in the design and synthesis of more complex therapeutic molecules.

Role in the Design of Peptide-Based Therapeutics

This compound, particularly in its Fmoc-protected form (Fmoc-4-aminomethylphenylacetic acid), serves as a crucial building block in the design of peptide-based therapeutics. chemimpex.com Peptides are short chains of amino acids that can exhibit a wide range of biological activities, but they often suffer from poor stability and bioavailability. nih.gov Incorporating non-natural amino acid-like structures such as this compound into peptide chains can help to overcome these limitations. chemimpex.comworldscientific.com This modification can enhance the peptide's resistance to enzymatic degradation and improve its pharmacokinetic profile, making it a more effective therapeutic agent. nih.gov The unique structure of this compound allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. chemimpex.comworldscientific.com

Intermediate in the Synthesis of Bioactive Peptides

The application of this compound as an intermediate is fundamental to the synthesis of bioactive peptides. In solid-phase peptide synthesis (SPPS), the Fmoc protecting group on Fmoc-4-aminomethylphenylacetic acid allows for the controlled and sequential addition of amino acids to build a desired peptide sequence. chemimpex.com This methodical approach is essential for creating complex peptides with specific therapeutic functions, including those designed for cancer therapy and the development of new antibiotics. chemimpex.comnih.gov The ability to incorporate this non-standard amino acid analog provides chemists with a tool to fine-tune the properties of synthetic peptides. chemimpex.com

Potential as Anticancer and Immunosuppressant Intermediates

The core structure of this compound is found within molecules that have been investigated for their potential as anticancer and immunosuppressant agents. For instance, it is a known precursor in the synthesis of tranexamic acid. chemicalbook.comgoogle.com While tranexamic acid is primarily known for its antifibrinolytic properties, the underlying chemical scaffold is relevant to the synthesis of other pharmacologically active compounds. Research has shown that derivatives of 4-aminophenylacetic acid, a closely related compound, have been considered for their potential as anticancer and immunosuppressant intermediates. netascientific.com The development of novel derivatives based on the this compound framework could lead to the discovery of new therapeutic agents in these critical areas of medicine. The modification of this scaffold allows for the exploration of structure-activity relationships, aiming to optimize efficacy and selectivity for specific biological targets involved in cancer and immune responses. mdpi.com

Investigation as Anti-Inflammatory Agents

The chemical scaffold of this compound is linked to the structure of certain nonsteroidal anti-inflammatory drugs (NSAIDs). Research has utilized this connection, employing NSAID-type carboxylic acids as a starting point for the design of novel therapeutic agents. Specifically, this compound was identified through a scaffold design approach that began with known NSAID-type γ-secretase modulators (GSMs). While not typically investigated for direct anti-inflammatory activity in the traditional sense of cyclooxygenase (COX) inhibition like common NSAIDs, its derivatives are considered important intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs. This line of investigation focuses on the compound's ability to modulate biological targets, such as γ-secretase, which are involved in processes that can have downstream inflammatory consequences, rather than acting as a primary anti-inflammatory agent itself.

Applications in Neuroscience Research

A significant area of research for this compound and its derivatives is in neuroscience, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The compound has been identified as a γ-secretase modulator (GSM). The enzyme γ-secretase is responsible for the final cleavage of the amyloid precursor protein, which produces amyloid-beta (Aβ) peptides of varying lengths. An overproduction of the longer Aβ42 peptide is a central event in the pathology of Alzheimer's disease, leading to the formation of amyloid plaques in the brain.

Research efforts, using a scaffold design approach based on NSAID-type compounds, identified this compound as possessing a desirable γ-secretase modulation profile. This means it can shift the activity of the enzyme to favor the production of shorter, less toxic Aβ peptides over the pathogenic Aβ42 form. Further structure-activity relationship (SAR) studies led to the development of optimized analogs with improved ability to penetrate the brain. One such analog, when administered orally to mice and rats, was shown to significantly reduce the levels of Aβ42 in the brain, highlighting the therapeutic potential of this chemical series in neuroscience.

Table 1: Research Findings on this compound as a γ-Secretase Modulator

| Research Step | Compound/Series | Key Finding | Reference |

|---|---|---|---|

| Initial Identification | This compound | Identified as having a desirable γ-secretase modulation profile based on an NSAID-type scaffold. | |

| Scaffold Optimization | Novel chemical series developed | Led to the discovery of analogs with improved brain penetration. |

| In Vivo Testing | Optimized analog (6q) | Oral administration significantly reduced brain Aβ42 levels in both mice and rats. | |

Interaction with Biological Transport Systems

Interaction with Proton-Coupled Oligopeptide Transporters

Proton-coupled oligopeptide transporters (POTs), part of the Solute Carrier 15 (SLC15) family, are membrane proteins that facilitate the cellular uptake of di- and tripeptides and structurally similar drugs. The family includes transporters like PepT1 and PepT2, which play crucial roles in nutrient absorption in the intestine and reabsorption in the kidney.

Research into the interaction of small molecules with these transporters has shed light on potential inhibitory mechanisms. A study focused on 4-aminomethylbenzoic acid , a molecule with close structural similarity to this compound, demonstrated its interaction with PepT1. This analog acts as a competitive inhibitor of the transporter. The study showed that 4-aminomethylbenzoic acid mimics the spatial arrangement of a dipeptide, allowing it to bind to the transporter's active site. This competitive binding to the external surface of PepT1 prevents the transporter from binding and moving its natural peptide substrates across the cell membrane. Given the structural similarities, this research provides a strong model for how this compound might interact with POT family members.

Inhibition of Labeled Peptide Transport

The inhibitory effect of molecules structurally related to this compound has been demonstrated directly using labeled peptides. In a key study, 4-aminomethylbenzoic acid was shown to inhibit the transport of a labeled peptide substrate in a concentration-dependent manner.

A crucial finding from this research is that 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor. This means that while it binds effectively to the peptide transporter, it is not actually transported across the membrane itself. This was confirmed through direct analysis by HPLC in oocytes expressing the transporter and indirectly by its failure to stimulate the efflux of a labeled peptide from inside the cells. This characteristic makes such molecules valuable as experimental tools for studying the function of peptide transporters without interfering with the internal cellular environment.

Table 2: Inhibition of Peptide Transport by a Structural Analog

| Experimental System | Compound Tested | Mechanism of Inhibition | Key Observation | Reference |

|---|---|---|---|---|

| Xenopus laevis oocytes expressing rabbit PepT1 | 4-Aminomethylbenzoic acid | Competitive Inhibition | Inhibits labeled peptide influx in a concentration-dependent manner. | |

| Rat renal cortex brush border membrane vesicles (BBMV) | 4-Aminomethylbenzoic acid | Competitive Inhibition | Confirms inhibitory action on native peptide transporters. |

Compound Reference Table

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 4-Aminomethylphenylacetic acid. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary techniques used to elucidate the molecular structure of this compound. The chemical shifts (δ), multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each hydrogen and carbon atom within the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) and the acetic acid group (-CH₂COOH) each produce a singlet, with their chemical shifts providing evidence of their respective electronic environments.

¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic CH | 7.28 | d |

| Aromatic CH | 7.20 | d |

| -CH₂-Ph | 3.79 | s |

| -CH₂-COOH | 3.56 | s |

¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | 179.5 |

| Quaternary Aromatic C | 141.8 |

| Quaternary Aromatic C | 131.2 |

| Aromatic CH | 130.0 |

| Aromatic CH | 129.2 |

| -CH₂-Ph | 45.7 |

| -CH₂-COOH | 42.6 |

While one-dimensional NMR provides primary structural information, two-dimensional (2D) NMR techniques are employed for more detailed conformational analysis and unambiguous assignment of complex spectra. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons. For a molecule like this compound, 2D NMR can confirm the assignments made from 1D spectra and provide insights into the spatial relationships between different parts of the molecule. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space interactions, which can help in determining the preferred conformation of the side chains relative to the phenyl ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

The mass spectrum of this compound provides definitive confirmation of its molecular weight. The molecular ion peak ([M]⁺) corresponding to the exact mass of the compound is a key feature of the spectrum. Analysis of the fragmentation pattern can further corroborate the proposed structure, as specific fragments are expected upon ionization. For example, a common fragment would be the loss of the carboxyl group, leading to a significant peak in the spectrum. The base peak in the mass spectrum of this compound is often observed at m/z 120.08, which corresponds to the [M-COOH]⁺ fragment.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺, in the positive ion mode. This technique is highly sensitive and allows for the accurate determination of the molecular weight from very small amounts of sample. The ESI-MS spectrum of this compound would be expected to show a prominent peak at an m/z value corresponding to its molecular weight plus the mass of a proton.

ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 166.0862 | 166.0863 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This capability is invaluable for the chemical profiling of samples and for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS can confirm its elemental composition (C₉H₁₁NO₂) with a high degree of confidence, thereby providing an additional layer of certainty in its identification. This is particularly important in complex matrices where other compounds may be present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key functional groups.

The spectrum of 4-aminophenylacetic acid, a closely related compound, shows distinct peaks that can be used for comparative analysis. chemicalbook.com The presence of a carboxylic acid is typically indicated by a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. The amino group (NH₂) exhibits characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ range. Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹, while C-C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region. The presence of these key absorption bands in the IR spectrum of a sample provides strong evidence for the presence of the corresponding functional groups in this compound.

Table 1: Typical Infrared Absorption Bands for Functional Groups in this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching (broad) | 3300 - 2500 |

| Carboxylic Acid (C=O) | Stretching | ~1700 |

| Amine (N-H) | Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Methylene (CH₂) | Bending | ~1465 |

Note: The exact positions of these bands can vary slightly due to the specific molecular environment.

Chromatographic Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. Various chromatographic methods are employed in the analysis of this compound to ensure its purity and to study its behavior in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for separating it from related impurities. nih.gov The method's high resolution and sensitivity make it ideal for quantitative analysis.

In a typical HPLC setup for analyzing amino acids, a C18 column is often used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is commonly performed using a UV detector, as the phenyl group in this compound absorbs UV light. For instance, a related compound, 4-aminophenol, can be detected at 275 nm. sielc.com The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate purity determination. The development of an HPLC method often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation of the target compound from any potential impurities.

Reversed-phase chromatography is a widely used mode of HPLC where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. sigmaaldrich.com This technique is particularly effective for separating organic molecules like this compound. units.it The retention of the compound is influenced by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. The pH of the mobile phase can also be adjusted to control the ionization state of the acidic and basic functional groups in this compound, thereby influencing its retention. biotage.com

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful analytical techniques for volatile and thermally stable compounds. nih.gov Since amino acids like this compound are generally non-volatile, they require a derivatization step to increase their volatility before GC analysis. nih.govsigmaaldrich.com

Common derivatization methods for amino acids involve converting the polar functional groups (carboxylic acid and amine) into less polar, more volatile esters or silyl (B83357) derivatives. nih.govsigmaaldrich.com For example, the carboxylic acid group can be esterified, and the amino group can be acylated or silylated. journal-of-agroalimentary.ro Once derivatized, the compound can be separated on a GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the mass-to-charge ratio of the resulting ions. This allows for unambiguous identification and quantification of the derivatized this compound. researchgate.net

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Sample Requirements | Information Obtained |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Soluble in the mobile phase. | Purity, quantification, separation from impurities. |

| Reversed-Phase Chromatography | Partitioning based on hydrophobicity with a nonpolar stationary phase. | Soluble in a polar mobile phase. | Separation of organic molecules, tunable selectivity via mobile phase pH. |

| Ion Exclusion Chromatography | Separation based on electrostatic repulsion between the analyte and the stationary phase. | Sample must be ionic or capable of being ionized. | Separation of ionic compounds, particularly organic acids. |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Must be volatile or rendered volatile through derivatization. | Identification, structural elucidation, quantification. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, obtaining a single crystal of suitable quality allows for the elucidation of its exact molecular structure, including bond lengths, bond angles, and conformational details. researchgate.net

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. bioscience.fi X-ray crystallographic studies can confirm the zwitterionic nature of this compound in the solid state, where the carboxylic acid group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺). It also reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. researchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules. For instance, powder X-ray diffraction (PXRD) has been used to study pure and doped crystals of related compounds. researchgate.net

Other Advanced Analytical Techniques

Beyond the core techniques discussed, other advanced analytical methods can provide further insights into the properties of this compound. longdom.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the carbon-hydrogen framework of the molecule. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is instrumental in confirming the molecular weight and can be used to identify and quantify degradation products. These and other modern analytical approaches continue to enhance the comprehensive characterization of this important chemical compound. pharmtech.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology employed in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle posits that the biological activity of a chemical is directly related to its molecular structure. researchgate.net QSAR models aim to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.

The process of developing a QSAR model involves several key steps:

Data Set Compilation : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This series is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. analis.com.my

Descriptor Calculation : Molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., electronic, steric, and lipophilic), are calculated for each compound. mdpi.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). analis.com.my Principal Component Analysis (PCA) is often used beforehand to reduce the dimensionality of the descriptor data.

Model Validation : The model's robustness and predictive ability are rigorously assessed through internal (e.g., cross-validation) and external validation using the test set. analis.com.my

In the context of research involving this compound, QSAR studies have been instrumental. For instance, in the development of γ-secretase modulators for potential therapeutic applications, scaffold optimization efforts that led from initial hits to the identification of this compound derivatives with desirable activity profiles were supported by structure-activity relationship (SAR) and QSAR studies. researchgate.net These studies help researchers understand which structural modifications on the this compound scaffold lead to enhanced or diminished biological activity.

Table 1: Key Elements of a QSAR Study

| Component | Description | Purpose |

|---|---|---|

| Dependent Variable | The measured biological activity of a set of compounds (e.g., pIC₅₀). | The endpoint that the model aims to predict. |

| Independent Variables | Calculated molecular descriptors (e.g., electronic, steric, hydrophobic). | Quantify the structural features of the molecules. |

| Training Set | A subset of compounds used to build the mathematical model. | To establish the correlation between structure and activity. |

| Test Set | A subset of compounds, not used in model generation, to evaluate its predictive power. | To assess the model's ability to predict the activity of unknown compounds. |

| Statistical Method | The algorithm used to create the model (e.g., MLR, PLS). | To derive the mathematical equation defining the relationship. |

| Validation Metrics | Statistical parameters (e.g., R², Q², R²pred) that measure the model's quality. | To ensure the model is statistically significant, robust, and predictive. |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. ijpras.com This method is a cornerstone of structure-based drug design, providing invaluable insights into the specific interactions that stabilize the ligand-protein complex. ijpras.comnih.gov

The simulation process involves:

Preparation of Structures : High-resolution 3D structures of the target protein and the ligand (e.g., a derivative of this compound) are obtained, often from crystallographic data or generated computationally. The protein structure is typically held rigid, while the ligand is allowed conformational flexibility. frontiersin.orgfrontiersin.org

Binding Site Definition : A specific region on the protein, known as the binding pocket or active site, is defined for the docking calculation using a grid box. frontiersin.org

Docking Algorithm : A sampling algorithm explores various possible conformations and orientations of the ligand within the binding site. frontiersin.org

Scoring and Analysis : A scoring function is used to estimate the binding affinity for each generated pose, often expressed in units of energy (e.g., kcal/mol). nih.gov The pose with the most favorable score (most negative binding energy) is predicted as the most likely binding mode. frontiersin.org Analysis of this pose reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the protein's active site. frontiersin.orgresearchgate.net

Research on derivatives of aminomethyl phenylacetic acid has utilized automated docking approaches to understand their binding mechanisms. fmach.it By simulating how these compounds fit into a target's binding site, researchers can rationalize their activity and design new analogs with improved affinity and selectivity. The binding energy scores from these simulations help rank potential compounds, while the visualization of the interactions guides the design of modifications to enhance binding. mdpi.com

Table 2: Typical Output from a Molecular Docking Simulation

| Parameter | Description | Example Value | Significance |

|---|---|---|---|

| Binding Affinity/Energy | An estimation of the binding strength between the ligand and the protein. | -9.81 kcal/mol | A more negative value typically indicates a stronger, more favorable binding interaction. |

| Predicted Pose | The 3D orientation and conformation of the ligand within the protein's binding site. | N/A | Visualizes how the ligand fits and orients itself to maximize favorable interactions. |

| Interacting Residues | The specific amino acids in the protein's active site that form contacts with the ligand. | ASN 132, TYR 98 | Identifies the key protein components responsible for anchoring the ligand. |

| Interaction Types | The nature of the chemical interactions formed (e.g., Hydrogen Bonds, Hydrophobic, π-π stacking). | Hydrogen bond | Explains the chemical forces holding the ligand in place, guiding rational drug design. |

| RMSD | Root Mean Square Deviation between the predicted pose and a known experimental pose (if available). | < 2.0 Å | Measures the accuracy of the docking protocol in reproducing a known binding mode. |

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to monitor molecular interactions in real-time. isbg.frsartorius.com It is a crucial tool for characterizing the binding of small molecules like this compound to their protein targets. SPR provides quantitative data on binding affinity, specificity, and the rates of association and dissociation. isbg.fr

The principle of SPR involves the immobilization of one interacting partner, the ligand (e.g., the target protein), onto a sensor chip with a thin metal film (usually gold). sartorius.comnicoyalife.com A solution containing the other partner, the analyte (e.g., a this compound derivative), is then flowed over the sensor surface. nicoyalife.com The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected polarized light. sprpages.nl This change is recorded in a sensorgram, a plot of response units (RU) versus time. isbg.fr

The sensorgram provides detailed kinetic information:

Association Phase : As the analyte flows over the surface, the curve rises, reflecting the binding of the analyte to the ligand. The rate of this rise is used to determine the association rate constant (ka or kon). ub.edu

Steady State : If the injection is long enough, the curve may plateau, indicating that the system has reached equilibrium where the rate of association equals the rate of dissociation.

Dissociation Phase : When the analyte solution is replaced by a buffer flow, the curve declines as the analyte dissociates from the ligand. The rate of this decay is used to calculate the dissociation rate constant (kd or koff). ub.edu

From these rate constants, the equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio kd/ka. ub.edu A lower KD value signifies a higher binding affinity. SPR has been directly applied to study the binding characteristics of aminomethyl phenylacetic acid derivatives, providing essential data to confirm target engagement and quantify the strength and kinetics of the interaction. fmach.it

Table 3: Kinetic Parameters Determined by Surface Plasmon Resonance (SPR)

| Parameter | Symbol | Unit | Description |

|---|---|---|---|

| Association Rate Constant | ka (kon) | M⁻¹s⁻¹ | The rate at which the analyte binds to the immobilized ligand to form a complex. |

| Dissociation Rate Constant | kd (koff) | s⁻¹ | The rate at which the analyte-ligand complex dissociates back into its individual components. |

| Equilibrium Dissociation Constant | KD | M (molar) | A measure of binding affinity; the concentration of analyte at which 50% of the ligand binding sites are occupied at equilibrium. Calculated as kd/ka. |

| Response Units | RU | N/A | The unit of measurement in an SPR sensorgram, directly proportional to the mass of analyte bound to the sensor surface. |

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Bioactivity

A primary focus of future research is the rational design and synthesis of novel derivatives of 4-Aminomethylphenylacetic acid to improve their potency, selectivity, and pharmacokinetic profiles. The core structure is a valuable building block in peptide synthesis and drug design, allowing for the introduction of various functional groups to modulate biological activity. chemimpex.com Protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are often used to create stable intermediates for the synthesis of complex peptide-based therapeutics. chemimpex.comchemimpex.com

Research has demonstrated that strategic modifications to the this compound scaffold can lead to significant gains in bioactivity. For instance, in the development of γ-secretase modulators for potential Alzheimer's disease treatment, scaffold optimization led to an analog, 6q, with improved brain penetration and a desirable pharmacological profile. nih.gov Similarly, its incorporation into peptidomimetic structures has yielded potent inhibitors of enzymes like furin. core.ac.uknih.gov Studies show that modifications to these derivatives directly impact their inhibitory constants (Kᵢ), highlighting the structure-activity relationship. nih.gov For example, coupling this compound into a specific peptide segment resulted in inhibitors with varying potencies against furin. nih.gov

| Derivative Structure | Target | Inhibitory Constant (Kᵢ) | Reference |

| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (Reference) | Furin | - | nih.gov |

| Val-Arg-4-Amba coupled with this compound | Furin | 37.8 nM | nih.gov |

| Val-Arg-4-Amba coupled with 3-aminomethylphenylacetic acid | Furin | 48.2 nM | nih.gov |

This table illustrates how modifications to peptide-based inhibitors incorporating an aminomethylphenylacetic acid moiety affect their biological activity against the enzyme furin. Lower Kᵢ values indicate higher potency.

Another promising avenue is the use of this compound as an unnatural amino acid building block to create constrained peptides, such as lactam-bridged octapeptides. marioschubert.ch This approach aims to stabilize specific secondary structures like helices, which are crucial for modulating protein-protein interactions, a key strategy in developing treatments for cancer and other diseases. marioschubert.ch

Exploration of New Therapeutic Targets

The unique chemical structure of this compound and its derivatives makes them suitable for interacting with a range of biological targets, opening up new therapeutic possibilities. chemimpex.com Initial research has identified several key targets, and future work will likely expand this list.

A significant breakthrough was the identification of this compound as a modulator of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. nih.gov Specifically, derivatives were found to selectively reduce levels of the toxic Aβ42 fragment, a primary target in Alzheimer's disease research. nih.govacs.org

Other identified targets include:

Proprotein Convertases: Derivatives have been synthesized as inhibitors of furin, a proprotein convertase involved in the processing of various proteins, including those from infectious pathogens. core.ac.uknih.gov This suggests potential applications as broad-spectrum antiviral agents. core.ac.uk

Insulin-Regulated Aminopeptidase (B13392206) (IRAP): This enzyme is a target for cognitive enhancement. frontiersin.orgsemanticscholar.orgnih.gov The development of small molecule inhibitors related to angiotensin IV, which targets IRAP, represents a field where this compound derivatives could be explored. nih.gov

Inhibitor of Differentiation (Id) Proteins: By incorporating this compound into synthetic peptides, researchers aim to create modulators of Id proteins. marioschubert.ch These proteins are involved in cell differentiation and proliferation, making them attractive targets in oncology. marioschubert.ch

| Therapeutic Target | Associated Disease/Process | Reference(s) |

| γ-Secretase | Alzheimer's Disease | nih.govacs.org |